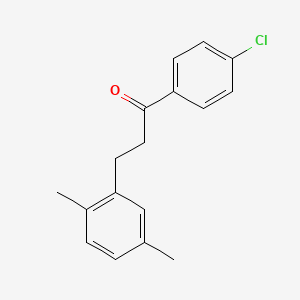

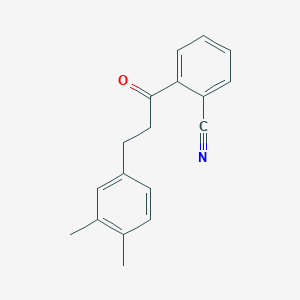

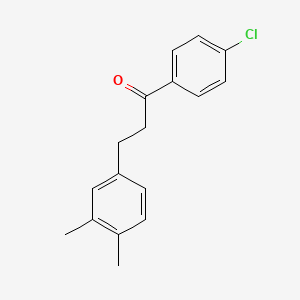

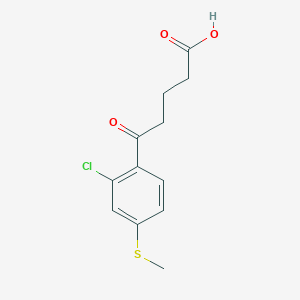

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid

Vue d'ensemble

Description

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar substances. For instance, 5-Chlorovaleroyl chloride (5-CVC) is an alkylating agent used in the synthesis of pharmaceutical intermediates and has a related structure to the compound . Additionally, the synthesis of various heterocyclic molecules, including 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-oxadiazole derivatives, indicates a methodological approach to creating compounds with chloro, methylthio, and phenyl groups .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the conversion of carboxylic acids into esters, carbohydrazides, and 1,3,4-oxadiazol-2-thiols, followed by a reaction with 6-chloro-3,4-methylenedioxybenzyl chloride in a polar aprotic solvent . Although the exact synthesis of this compound is not detailed, similar synthetic routes could potentially be applied, with adjustments for the specific functional groups and core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be confirmed through spectral analysis, as indicated in the synthesis of oxadiazole derivatives . This involves using techniques such as NMR, IR, and mass spectrometry to determine the presence and arrangement of various functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactivity of this compound. For example, the use of 5-CVC in the creation of pharmaceutical intermediates suggests that the compound may also undergo reactions typical of acid chlorides, such as nucleophilic substitution or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related substances. The GC-FID method developed for 5-CVC allows for the determination of impurities and could be adapted to analyze similar compounds, providing insights into their purity and stability . The antibacterial activity screening of oxadiazole derivatives also offers a glimpse into the biological properties that such compounds may possess .

Applications De Recherche Scientifique

Impurity Analysis in Pharmaceutical Synthesis

A study highlights the development of a gas chromatography-flame ionization detection (GC-FID) method for determining impurities in 5-Chlorovaleroyl chloride (5-CVC), an alkylating agent used in synthesizing pharmaceutical intermediates and active ingredients. This method is pivotal for ensuring the quality of the final pharmaceutical product by accurately monitoring the impurity profile of 5-CVC, showcasing the compound's significance in the quality control process of drug synthesis (Tang et al., 2010).

Synthesis of Functionalized Oxazoles

Research on the synthesis of various 2-phenyl-3,4-substituted oxazoles using 4-Bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the compound's utility as a versatile template in organic synthesis. This work showcases the role of similar chemical structures in creating functionalized molecules for potential applications in medicinal chemistry and material science (Misra & Ila, 2010).

Metabolic Studies and Energy Expenditure

An investigation into brown and beige adipose tissue identified small molecule metabokines, including 3-methyl-2-oxovaleric acid, that play roles in systemic metabolism regulation. These compounds are secreted by browning adipocytes and influence energy expenditure and glucose homeostasis, pointing towards potential therapeutic targets for obesity and diabetes (Whitehead et al., 2021).

Analytical Method Development for Food Chemistry

A study developed an analytical method using mass spectrometry for determining α-keto acids in pork meat and Iberian ham, highlighting the application of chemical analysis in food science. This method's precision and sensitivity in identifying specific metabolites underscore the importance of chemical analysis techniques in quality control and nutritional studies (Hidalgo et al., 2013).

Catalytic Applications in Organic Synthesis

Research involving polymer-supported vanadium and molybdenum complexes as catalysts for organic substrate oxidation and oxidative bromination demonstrates the compound's relevance in catalysis. These findings contribute to the development of efficient, selective catalysts for organic synthesis, reflecting the broader applications of such compounds in industrial chemistry (Maurya, Kumar, & Manikandan, 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(2-chloro-4-methylsulfanylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3S/c1-17-8-5-6-9(10(13)7-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHVWXSQCLXNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)CCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.